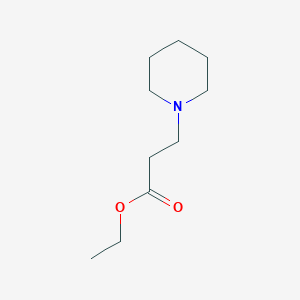

1-Piperidinepropanoic acid, ethyl ester

説明

Historical Context and Early Investigations of Piperidine (B6355638) Derivatives

The history of piperidine chemistry dates back to 1850, when it was first isolated by the Scottish chemist Thomas Anderson from piperine (B192125), the compound responsible for the pungency of black pepper. nih.gov This discovery opened the door to the investigation of a new class of heterocyclic amines. Early research focused on the isolation and characterization of naturally occurring piperidine alkaloids, which are found in a variety of plants. nih.gov These initial studies laid the groundwork for understanding the fundamental structure and reactivity of the piperidine ring. Over the years, synthetic methods for preparing piperidine and its derivatives were developed, with the hydrogenation of pyridine (B92270) becoming a key industrial process. nih.gov As synthetic capabilities grew, so did the exploration of the diverse chemical and pharmacological properties of this important class of compounds.

Significance of the Piperidinepropanoic Acid Scaffold in Chemical Research

The piperidine scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in a vast number of pharmaceuticals. nih.govarizona.edu Its six-membered ring containing a nitrogen atom provides a versatile template that can be readily modified to fine-tune a molecule's properties. pharmjournal.rumdpi.com The incorporation of a piperidine ring can enhance the solubility, lipophilicity, and metabolic stability of a compound, all of which are critical factors in the development of new drugs. researchgate.netpharmaceutical-business-review.com

The piperidinepropanoic acid scaffold, in particular, combines the key features of the piperidine ring with a propanoic acid side chain. This combination offers several points for chemical modification, allowing for the creation of diverse libraries of compounds for screening. The esterification of the carboxylic acid group, as seen in 1-piperidinepropanoic acid, ethyl ester, further modifies the compound's properties, making it a valuable intermediate in organic synthesis. pharmjournal.ru This scaffold is utilized in the synthesis of more complex molecules with a wide range of biological activities, including potential applications as anticancer, antiviral, and anti-inflammatory agents. researchgate.net

Current Research Landscape and Identified Gaps for this compound

The current research landscape for piperidine derivatives is vibrant, with thousands of papers published annually exploring their synthesis and pharmacological applications. nih.gov However, the focus of much of this research is on complex, highly substituted piperidine structures designed to interact with specific biological targets. mdpi.com

In contrast, simpler derivatives like this compound, are primarily utilized as building blocks or intermediates in the synthesis of these more complex molecules. pharmjournal.ru While its role as a synthetic tool is well-established, there is a noticeable gap in the literature regarding the dedicated investigation of the intrinsic biological or material properties of this compound itself.

A significant portion of the available information on this compound is limited to its basic chemical and physical properties, which are well-documented in chemical databases. There is a lack of comprehensive studies focused on its potential biological activities, its applications in areas like catalysis or materials science, or a detailed exploration of its reaction kinetics and mechanisms. This represents a clear gap in the current research landscape. Future investigations could explore the potential of this and similar simple piperidine esters as more than just synthetic intermediates, potentially uncovering novel applications and properties.

Detailed Research Findings

While dedicated research on this compound is limited, its chemical properties are well-characterized.

Chemical and Physical Properties

The fundamental properties of this compound have been determined and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₂ | nih.gov |

| Molecular Weight | 185.26 g/mol | nih.gov |

| CAS Number | 19653-33-9 | nist.gov |

| Appearance | Light yellow to Yellow to Orange clear liquid | researchgate.net |

| IUPAC Name | ethyl 3-(piperidin-1-yl)propanoate | nih.gov |

| Solubility in Water | 2.2 g/L (at 25 °C) | researchgate.net |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The mass spectrum of this compound is available through the NIST WebBook. nist.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 3-piperidin-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)6-9-11-7-4-3-5-8-11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAWVDTVWPPKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066512 | |

| Record name | 1-Piperidinepropanoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19653-33-9 | |

| Record name | Ethyl 1-piperidinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19653-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-piperidinepropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019653339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19653-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinepropanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperidinepropanoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl piperidine-1-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 1-piperidinepropanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5948MTH7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1 Piperidinepropanoic Acid, Ethyl Ester

Established Synthetic Routes for the Core Structure

The synthesis of 1-piperidinepropanoic acid, ethyl ester typically involves well-established chemical reactions, primarily focusing on creating the ester and forming the bond between the piperidine (B6355638) ring and the propanoate chain.

Esterification and N-Alkylation Approaches in Piperidinepropanoic Acid Synthesis

A primary method for synthesizing this compound involves a two-step process: N-alkylation followed by esterification, or vice-versa.

One common approach is the N-alkylation of piperidine with a suitable propanoate derivative. A key reaction is the Michael addition of piperidine to ethyl acrylate (B77674). This reaction directly forms the carbon-nitrogen bond and introduces the ethyl propanoate side chain in a single, efficient step. The reaction can be catalyzed by various means, sometimes simply by heating the reactants together. For instance, reacting 2-aminopyridine (B139424) with ethyl acrylate in anhydrous ethanol (B145695), using trifluoromethanesulfonic acid as a catalyst at high temperatures, yields ethyl 3-(pyridin-2-ylamino) propanoate. google.com

Alternatively, piperidine can be alkylated using an ethyl halo-propanoate, such as ethyl 3-bromopropanoate. This reaction proceeds via a nucleophilic substitution where the nitrogen atom of piperidine attacks the electrophilic carbon bearing the halogen. The presence of a base, such as potassium carbonate or triethylamine, is often required to neutralize the hydrohalic acid byproduct and drive the reaction to completion. researchgate.netresearchgate.net

The reverse strategy involves starting with 1-piperidinepropanoic acid and then performing an esterification reaction. The classic Fischer esterification method, which involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst like concentrated sulfuric acid or dry hydrogen chloride gas, is widely applicable. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, water, a byproduct, is typically removed, or a large excess of the alcohol is used. chemguide.co.ukmasterorganicchemistry.com Studies have shown that increasing the molar ratio of alcohol to acid and raising the temperature can significantly increase the reaction rate and yield. researchgate.netceon.rs For example, a maximum yield of 96.9% for n-propyl propanoate was achieved at a specific molar ratio and temperature. researchgate.netceon.rs

| Method | Reactants | Catalyst/Conditions | Key Features |

| Michael Addition | Piperidine, Ethyl Acrylate | Heat, sometimes with a catalyst | Direct formation of C-N bond and ester group. |

| N-Alkylation | Piperidine, Ethyl 3-halopropanoate | Base (e.g., K2CO3, Et3N) | Nucleophilic substitution reaction. |

| Fischer Esterification | 1-Piperidinepropanoic Acid, Ethanol | Acid catalyst (e.g., H2SO4) | Equilibrium reaction; requires removal of water or excess alcohol for high yield. chemguide.co.ukmasterorganicchemistry.com |

Multi-step Synthesis Strategies Utilizing Diverse Precursor Molecules

More complex, multi-step syntheses allow for the construction of the this compound core from a wider variety of starting materials. These strategies offer flexibility in introducing substituents on the piperidine ring or the propanoate chain.

One such strategy begins with the reduction of a pyridine (B92270) derivative to a piperidine ring, which is then functionalized. For example, a substituted pyridine can be reduced catalytically (e.g., using H2/Pd) to the corresponding piperidine. Following this, the N-alkylation reaction as described previously can be employed to attach the ethyl propanoate side chain.

Another versatile approach involves the reductive amination of a keto-ester with piperidine. For instance, reacting ethyl levulinate (ethyl 4-oxopentanoate) with piperidine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) can form the desired product. google.com This method is particularly useful for creating analogues with substitution on the propanoate chain.

Flow chemistry has also emerged as a powerful tool for multi-step synthesis, allowing for the integration of several reaction and purification steps into a continuous sequence. syrris.jprsc.org This technique utilizes immobilized reagents and catalysts packed in columns, through which the reaction mixture flows, enabling high efficiency and automation. syrris.jprsc.org

Novel and Optimized Synthetic Strategies for Enhanced Yield and Selectivity

Research continues to focus on developing more efficient and selective methods for synthesizing piperidine derivatives, including this compound and its analogues.

Catalytic Approaches in the Formation of Piperidinepropanoic Acid Systems

Modern catalytic systems offer significant advantages in terms of reaction efficiency, selectivity, and environmental impact. Transition metal catalysts, including those based on rhodium, iridium, and palladium, have been successfully employed in the synthesis of piperidine cores. mdpi.comsemanticscholar.org For example, rhodium-catalyzed C-H functionalization can introduce substituents at specific positions on the piperidine ring. nih.govresearchgate.net

The use of N-heterocyclic carbenes (NHCs) as organocatalysts has also gained traction. NHC-catalyzed reactions can promote transformations like the intramolecular Mannich reaction, leading to the formation of substituted piperidines with good yields and enantioselectivity. mdpi.comsemanticscholar.org Phase-transfer catalysts are another area of interest, facilitating reactions between reactants in different phases (e.g., an aqueous phase and an organic phase), which can simplify workup procedures and improve reaction rates.

| Catalytic System | Application | Advantages |

| Transition Metals (Rh, Ir, Pd) | Asymmetric hydrogenation, C-H functionalization. mdpi.comsemanticscholar.org | High stereoselectivity, site-selective functionalization. nih.govresearchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Intramolecular Mannich reaction, Acylation. mdpi.comsemanticscholar.org | Good yields and enantioselectivity. |

| Phase-Transfer Catalysis | N-alkylation | Improved reaction rates, simplified workup. |

Stereoselective Synthesis of Analogues and Chiral Resolution Techniques

The synthesis of specific stereoisomers of this compound analogues is crucial, as different enantiomers or diastereomers can have distinct biological activities.

Stereoselective synthesis aims to create a single, desired stereoisomer directly. This can be achieved using chiral catalysts, such as chiral rhodium or iridium complexes, for asymmetric hydrogenation of prochiral precursors like tetrahydropyridines. mdpi.comsemanticscholar.org Gold-catalyzed cyclization of N-homopropargyl amides offers a modular and highly diastereoselective route to substituted piperidin-4-ols, which can be further modified. nih.gov

Chiral resolution , on the other hand, involves separating a racemic mixture of enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for this purpose. nih.gov Another technique is kinetic resolution, where one enantiomer in a racemic mixture reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantioenriched enantiomer. nih.govwhiterose.ac.ukacs.orgrsc.org For example, the kinetic resolution of disubstituted piperidines has been achieved with high selectivity using chiral hydroxamic acids or chiral base systems like n-BuLi/sparteine. nih.govwhiterose.ac.ukacs.orgrsc.org

Derivatization and Structural Modification of this compound

The this compound scaffold can be readily modified to create a diverse library of derivatives for various applications.

The ester group is a key functional handle for derivatization. It can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form amides, a common transformation in medicinal chemistry. mdpi.comcore.ac.uk The ester can also be reduced, for example with lithium aluminum hydride (LiAlH4), to the corresponding primary alcohol, 3-(piperidin-1-yl)propan-1-ol. This alcohol can then undergo further reactions, such as oxidation or etherification.

Modifications can also be made to the piperidine ring itself, provided it has appropriate functional groups. For instance, if the piperidine ring contains a ketone, it can be subjected to a wide range of carbonyl chemistry. Derivatization strategies often aim to enhance analytical performance, for example, by introducing fluorescent tags to the molecule to improve detection in HPLC analysis. nih.gov

Chemical Modifications at the Ester Moiety for Analog Generation

The ester functional group of this compound serves as a key handle for introducing molecular diversity. Standard chemical transformations can be employed to convert the ethyl ester into a variety of other functional groups, thereby generating a library of analogs with potentially different physicochemical and biological properties.

Hydrolysis to the corresponding carboxylic acid is a fundamental transformation, typically achieved under acidic or basic conditions. For instance, heating the ester in the presence of a dilute acid, such as hydrochloric acid, or an alkali, like sodium hydroxide, will yield 1-piperidinepropanoic acid. researchgate.net The resulting carboxylic acid can then serve as a precursor for further modifications, such as amide bond formation.

Transesterification allows for the replacement of the ethyl group with other alkyl or aryl groups, leading to a series of different esters. This can be accomplished by reacting the ethyl ester with an excess of another alcohol in the presence of an acid or base catalyst.

Amide Formation from the ester can be achieved by direct aminolysis, where the ester is heated with an amine. However, a more common and efficient approach involves a two-step process: initial hydrolysis to the carboxylic acid followed by coupling with an amine using standard peptide coupling reagents. This method provides access to a wide range of amides with diverse substituents.

Reduction of the ester moiety to an alcohol, 3-(piperidin-1-yl)propan-1-ol, can be accomplished using reducing agents like lithium aluminum hydride (LiAlH4). This transformation opens up another avenue for derivatization through reactions of the newly formed hydroxyl group.

Grignard Reaction with organomagnesium halides (Grignard reagents) can convert the ester into a tertiary alcohol. This reaction allows for the introduction of two identical or different alkyl or aryl groups at the carbonyl carbon, significantly increasing the structural complexity of the resulting analog.

Substitutions on the Piperidine Ring for Scaffold Diversification

Introducing substituents onto the piperidine ring of this compound is a powerful strategy for diversifying the molecular scaffold and exploring its structure-activity relationship. Various synthetic methodologies can be employed to achieve substitution at different positions of the piperidine ring.

Alkylation of the piperidine ring can be achieved through several methods. For instance, regioselective alkylation at the C3 position has been reported for piperidine derivatives. mdpi.com More general approaches involve the functionalization of pyridines followed by reduction to the corresponding substituted piperidines. For example, C4-alkylation of pyridines can be achieved using a blocking group strategy followed by a Minisci-type decarboxylative alkylation. jocpr.comnih.gov These substituted pyridines can then be hydrogenated to yield the desired C4-alkylated piperidines. rsc.org

Arylation of the piperidine ring introduces aromatic moieties, which can significantly influence the pharmacological properties of the molecule. Palladium-catalyzed C-H arylation has been demonstrated for the C4 position of piperidine derivatives using a directing group approach. nih.gov

Acylation of the piperidine ring can be challenging due to the electron-rich nature of the heterocycle. However, methods for the synthesis of 4-acyl piperidines have been developed. researchgate.net

The synthesis of piperidines with substituents at various positions, which can be adapted to produce derivatives of this compound, is a broad and active area of research. ajchem-a.comyoutube.comanton-paar.comchemsynthesis.comyoutube.comnih.govmdpi.com

N-Substitution Reactions for the Design of Novel Piperidinepropanoic Acid Analogues

The secondary amine nitrogen of the piperidine ring in precursor molecules is a prime site for introducing a wide range of substituents, leading to the design of novel analogues of 1-piperidinepropanoic acid.

N-Alkylation is a common transformation that can be readily achieved by reacting the parent piperidine derivative with an alkyl halide in the presence of a base. For example, N-alkylation of 3-(piperidin-3-yl)-1H-indole derivatives has been successfully performed. mdpi.com While this example illustrates the principle on a positional isomer, the methodology is broadly applicable.

N-Arylation introduces an aromatic ring directly onto the piperidine nitrogen. This can be accomplished through methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the amine with an aryl halide.

N-Acylation results in the formation of an amide bond at the piperidine nitrogen. This is typically achieved by reacting the piperidine derivative with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

These N-substitution reactions provide a straightforward and effective means to generate a large library of diverse 1-piperidinepropanoic acid analogues with potentially novel biological activities.

Application of Green Chemistry Principles in the Synthesis of Piperidinepropanoic Acid Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including piperidine derivatives, to minimize environmental impact. These approaches focus on the use of safer solvents, renewable resources, and energy-efficient reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. anton-paar.com It often leads to significantly reduced reaction times, higher yields, and can sometimes be performed in the absence of a solvent. youtube.comyoutube.com Microwave-assisted methods have been successfully employed for the synthesis of various N-heterocycles, including piperidine derivatives. nih.govmdpi.comresearchgate.net For instance, the synthesis of quinoline (B57606) thiosemicarbazones bearing a piperidine moiety has been achieved using microwave irradiation. nih.gov

Flow chemistry offers another green and efficient approach to chemical synthesis. acs.org Reactions in flow reactors can be precisely controlled, leading to improved yields and safety, especially for highly exothermic or hazardous reactions. The synthesis of piperidine derivatives has been successfully demonstrated using flow microreactors, offering a scalable and sustainable alternative to traditional batch processes. researchgate.netnih.gov

Use of Greener Solvents and Catalysts: A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives like water or ethanol. nih.gov The use of heterogeneous or recyclable catalysts, such as solid-supported metal catalysts or biocatalysts, is also a central theme. jocpr.commdpi.comnih.gov For example, the synthesis of N-heterocycles has been reported using solid acid catalysts like K-10 montmorillonite. nih.gov

While specific examples detailing the application of these green principles directly to the synthesis of this compound are not extensively documented in the provided search results, the general methodologies developed for other piperidine derivatives and N-heterocycles are highly applicable and represent a promising direction for future synthetic efforts.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of "1-Piperidinepropanoic acid, ethyl ester". By measuring the mass-to-charge ratio (m/z) with high accuracy and precision (typically to within 5 ppm), HRMS can distinguish the target compound from other substances with the same nominal mass. The experimentally determined exact mass is compared against the theoretically calculated mass, providing definitive evidence of the molecular formula.

For "this compound" (C10H19NO2), the calculated monoisotopic mass is 185.141578849 Da. nih.govguidechem.com An HRMS analysis would be expected to yield a measured mass that aligns closely with this value, thereby confirming the compound's elemental composition.

Furthermore, HRMS is a powerful technique for impurity profiling. It can detect and identify potential process-related impurities or degradation products, even at trace levels. By analyzing the exact masses of other ions present in the sample, researchers can deduce their elemental formulas, providing crucial insights into the synthesis and stability of the compound.

| Property | Value | Source |

| Molecular Formula | C10H19NO2 | nih.govguidechem.comnist.gov |

| Molecular Weight | 185.26 g/mol | nih.gov |

| Exact Mass | 185.141578849 Da | nih.govguidechem.com |

| Common Base Peak (GC-MS) | m/z 98 | nih.gov |

This table summarizes key mass spectrometry-related properties for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise molecular structure of "this compound" in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides foundational structural information.

¹H NMR: The proton NMR spectrum would show distinct signals for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the protons on the propanoate chain adjacent to the ester and the nitrogen, and the protons of the piperidine (B6355638) ring. The integration of these signals corresponds to the number of protons in each unique environment, and the splitting patterns (multiplicity) reveal adjacent non-equivalent protons.

¹³C NMR: The carbon NMR spectrum would display a signal for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the ethyl group, the propanoate chain, and the three distinct carbon environments within the piperidine ring.

Two-dimensional (2D) NMR techniques are employed to make unambiguous assignments and to further probe the molecular structure. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the connectivity of protons within the ethyl and propanoate fragments and throughout the piperidine ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between different fragments of the molecule, such as linking the propanoate chain to the nitrogen of the piperidine ring.

| Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals |

| Ethyl (-CH2CH3) | Carbonyl (C=O) |

| Propanoate (-CH2CH2-) | Ester Methylene (-OCH2-) |

| Piperidine (α-CH2) | Propanoate Carbons (-CH2CH2-) |

| Piperidine (β-CH2) | Piperidine Carbons (α, β, γ) |

| Piperidine (γ-CH2) | Ethyl Methyl (-CH3) |

This table outlines the expected groups of signals in the ¹H and ¹³C NMR spectra of this compound. Specific chemical shifts would depend on the solvent and experimental conditions.

The piperidine ring in "this compound" is not static; it exists predominantly in a chair conformation that can undergo ring inversion. Additionally, rotation can occur around the N-CH2 and CH2-CH2 single bonds of the propanoate side chain. These dynamic processes can be studied using Dynamic NMR (DNMR) spectroscopy. copernicus.org

By recording NMR spectra at different temperatures, researchers can observe changes in the line shapes of the signals. researchgate.net At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for axial and equatorial protons on the piperidine ring might be observed. As the temperature increases, the rate of exchange increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures.

Analysis of the temperature-dependent line shapes allows for the calculation of the energy barriers (activation free energy, ΔG‡) for these conformational exchange processes. copernicus.org This information is valuable for understanding the molecule's flexibility and the relative populations of different conformers in solution, which can influence its chemical reactivity and biological interactions. While specific DNMR studies on this exact molecule are not prominent in the literature, the techniques are readily applicable and provide critical insight into its dynamic nature. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination of this compound and its Salts

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable single crystals of "this compound" or one of its salts can be grown, this technique can provide precise atomic coordinates.

The resulting crystal structure would reveal:

Unambiguous Conformation: It would confirm the piperidine ring's conformation (e.g., a chair, boat, or twist-boat) and the orientation of the ethyl propanoate substituent (axial vs. equatorial) in the crystalline form. nih.gov

Precise Bond Parameters: It provides highly accurate measurements of bond lengths, bond angles, and torsion angles. nih.gov

Intermolecular Interactions: The crystal packing reveals how individual molecules interact with each other in the solid state, identifying hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the crystal lattice.

While a published crystal structure for "this compound" is not currently available, analysis of related piperidine compounds shows that the piperidine ring typically adopts a chair conformation with substituents in the equatorial position to minimize steric hindrance. nih.gov

Chromatographic Techniques for Purification and Purity Assessment in Research (e.g., HPLC, GC-MS)

Chromatographic methods are essential for the separation, purification, and purity assessment of "this compound" in a research setting.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for analyzing volatile and thermally stable compounds like "this compound". In GC, the compound is vaporized and separated from other volatile components based on its boiling point and interactions with a stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. nist.gov GC-MS is a powerful tool for:

Purity Assessment: The resulting chromatogram shows the peak for the main compound and any volatile impurities. The purity can be estimated by the relative area of the peaks. tcichemicals.com

Impurity Identification: The mass spectrum of each impurity peak can be compared against spectral libraries (like the NIST library) to identify its structure. nist.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purification and purity analysis, particularly for compounds that are not sufficiently volatile or are thermally labile. A common mode for a molecule like this would be Reverse-Phase HPLC (RP-HPLC). pensoft.netpensoft.net

Separation: The compound is dissolved in a mobile phase and passed through a column containing a nonpolar stationary phase (e.g., C18). Separation is achieved by varying the composition of a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol.

Purity Analysis: A UV detector can be used to monitor the column effluent. The purity is determined from the relative peak areas in the resulting chromatogram. This method is highly accurate and reproducible for quantitative analysis. pensoft.net

| Technique | Stationary Phase Example | Mobile Phase Example | Detector | Application |

| GC | Dimethylpolysiloxane | Helium (carrier gas) | Mass Spectrometer (MS) | Purity assessment, volatile impurity identification |

| RP-HPLC | C18 silica | Acetonitrile/Water with buffer | UV/VIS | Purity assessment, quantification, purification |

This table provides examples of typical conditions for the chromatographic analysis of this compound.

Pharmacological and Biological Investigations of 1 Piperidinepropanoic Acid, Ethyl Ester and Its Analogues

In Vitro Pharmacological Profiling and Molecular Target Interaction Studies

The in vitro evaluation of 1-Piperidinepropanoic acid, ethyl ester and its analogues has uncovered specific interactions with key biological targets, including receptors and enzymes.

Receptor Binding Affinity and Selectivity Studies (e.g., Opioid Receptors)

Research into the receptor interactions of this chemical family has identified significant binding to non-opioid G-protein coupled receptors (GPCRs) and transporter proteins.

A notable analogue, 1-Piperidine Propionic Acid (1-PPA), has been identified as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2). mdpi.com PAR2 is a GPCR implicated in inflammatory signaling pathways. mdpi.com Through a cellular thermal shift assay (CETSA), 1-PPA was shown to have a stabilizing effect on the PAR2 receptor, suggesting a direct binding interaction. mdpi.com Computational docking and molecular dynamics simulations further proposed that 1-PPA binds to an allosteric pocket on the inactive form of the receptor. mdpi.com Due to the high conservation of this allosteric site among the PAR receptor family, 1-PPA may act as a pan-inhibitor for these receptors. mdpi.com

Table 1: Allosteric Binding Profile of 1-Piperidine Propionic Acid (1-PPA)

| Compound | Target Receptor | Binding Mechanism | Key Finding |

|---|---|---|---|

| 1-Piperidine Propionic Acid (1-PPA) | Protease-Activated Receptor 2 (PAR2) | Allosteric Inhibition | Binds to an allosteric pocket, stabilizing the receptor's inactive conformation. mdpi.com |

Furthermore, studies on a different series of analogues, piperidine-3-carboxylic acid esters bearing a 4-chlorophenyl group at position 4, have demonstrated substantial binding affinity for the dopamine (B1211576) transporter (DAT). nih.gov These compounds, considered truncated versions of tropane-based molecules, were evaluated for their ability to inhibit [3H]dopamine uptake. nih.gov The 3-n-propyl derivative, (-)-9, was found to be the most potent in this class. nih.gov

Table 2: Dopamine Transporter (DAT) Binding Affinity of a Piperidine (B6355638) Analogue

| Compound Analogue | Target | Binding Affinity (Ki) |

|---|---|---|

| 3-n-propyl derivative ((-)-9) | Dopamine Transporter (DAT) | 3 nM nih.gov |

Functional Assays for Agonist, Antagonist, or Modulatory Activity

Functional studies have confirmed the antagonistic activity of 1-PPA at PAR2 receptors. mdpi.com In a cell-based assay using the HepG2 cell line, 1-PPA was shown to antagonize the PAR2 signaling cascade. mdpi.com Activation of PAR2 with a specific peptide (SLIGKV-NH2) normally leads to the phosphorylation of Erk1/2, a key downstream signaling event. mdpi.com Pre-treatment with 1-PPA inhibited this peptide-induced phosphorylation in a concentration-dependent manner. mdpi.com Additionally, 1-PPA demonstrated an ability to reduce platelet aggregation, a process mediated by the PAR family of receptors. mdpi.com

Table 3: Functional Antagonism of PAR2 by 1-Piperidine Propionic Acid (1-PPA)

| Assay | Cell Line/System | Measurement | Result |

|---|---|---|---|

| MAPK Signaling | HepG2 Cells | Phosphorylation levels of Erk1/2 | 1-PPA antagonizes PAR2 activation, reducing pErk1/2 levels. mdpi.com |

| Platelet Aggregation | Platelets | Aggregation Level Over Time | 1-PPA treatment showed a reduction in platelet aggregation. mdpi.com |

Enzyme Inhibition and Activation Studies with Relevant Biological Systems

The ethyl ester group of this compound is a key structural feature that is subject to enzymatic activity. The compound and its analogues are recognized as substrates for carboxylesterases, enzymes that hydrolyze ester-containing compounds. nih.govnih.gov

One investigation into a complex analogue, 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]-3(S)-benzyl-piperidine-3-carboxylic acid ethyl ester, demonstrated that it undergoes trans-esterification in the presence of ethanol (B145695), a reaction catalyzed by carboxylesterases in rat plasma and liver microsomes. nih.gov This reaction was inhibited by bis(p-nitrophenyl) phosphate (B84403) (BNPP), a known carboxylesterase inhibitor, confirming the enzyme class responsible for the metabolic conversion. nih.gov This process of enzymatic hydrolysis is a critical activation step for many ethyl ester prodrugs, such as oseltamivir (B103847), which is converted to its active carboxylic acid form by carboxylesterase 1 (CES1). nih.govnih.gov

Cellular Permeability and Membrane Transport Investigations

The esterification of a carboxylic acid to form an ethyl ester is a common prodrug strategy to improve cellular permeability. nih.gov Carboxylic acids are often ionized at physiological pH, which can limit their ability to cross cellular membranes. nih.gov By masking the charged carboxyl group, the resulting ethyl ester, as seen in this compound, becomes more lipophilic, which can enhance its membrane diffusion via passive transport and improve oral bioavailability. nih.gov

This principle is well-documented with other therapeutic agents. For instance, the ethyl ester prodrug oseltamivir exhibits significantly improved bioavailability compared to its active carboxylic acid form (GS 4071). nih.gov Upon absorption, the ester is rapidly hydrolyzed by enzymes like CES1 to release the active drug. nih.govnih.gov

In Vivo Biological Activity Assessment and Preclinical Efficacy

The in vivo effects of these compounds are directly related to their in vitro pharmacological profiles, including receptor antagonism and enzymatic activation.

Evaluation in Animal Models for Pain Management and Gastrointestinal Disorders

While specific in vivo studies evaluating this compound in pain or gastrointestinal models were not identified in the reviewed literature, the known activity of its analogues provides a strong basis for their potential efficacy.

The analogue 1-PPA is an antagonist of the PAR2 receptor, which is a known driver of inflammatory cascades in many pathologies. mdpi.com This anti-inflammatory mechanism suggests potential utility in animal models of inflammatory pain. mdpi.com Animal models for functional gastrointestinal disorders (FGID), such as irritable bowel syndrome (IBS), often involve the induction of visceral hypersensitivity and motility dysfunction through chemical means (e.g., trinitrobenzene sulfonic acid) or stress. nih.gov Given that FGIDs are considered disorders of the brain-gut interaction and involve inflammatory processes, compounds that modulate targets like PAR2 could be of significant interest for evaluation in these models. mdpi.comnih.gov

Furthermore, an in vivo pharmacokinetic study in rats with an analogue, 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]-3(S)-benzyl-piperidine-3-carboxylic acid ethyl ester, confirmed that in vivo trans-esterification occurs. nih.gov Oral pretreatment with ethanol led to a 1.5-fold decrease in the plasma clearance of the compound, demonstrating that co-administered substances can alter the in vivo disposition of these ethyl esters through interaction with metabolic enzymes like carboxylesterases. nih.gov

Comparative Studies on Peripheral versus Central Biological Activity Profiles

The differentiation between peripheral and central biological activity is a critical aspect in the development of novel therapeutic agents, largely governed by a molecule's ability to cross the blood-brain barrier (BBB). For analogues of this compound, their distribution and site of action are heavily influenced by their physicochemical properties and interactions with physiological barriers.

The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). mdpi.com The ability of a compound to penetrate the BBB is primarily dependent on factors such as lipophilicity, molecular size, and its interaction with active efflux transporters like P-glycoprotein (P-gp). mdpi.comresearchgate.net Generally, increased lipophilicity enhances BBB penetration, but this must be balanced to avoid excessive metabolism and non-specific binding. mdpi.com

Studies on piperine (B192125), an alkaloid containing a piperidine moiety, and its synthetic analogues have provided insights into BBB permeability. In vitro models have shown that piperine and some of its analogues have a high potential for BBB permeation. nih.gov However, for other analogues, the permeability was found to be low to moderate, suggesting that subtle structural modifications can significantly alter CNS access. nih.gov Efflux ratios calculated from these studies indicated that these specific piperine analogues were likely not substrates of active efflux transporters. nih.gov

Conversely, many piperidine and piperazine (B1678402) derivatives are designed to act either centrally or peripherally. For instance, many centrally acting drugs utilize the piperazine core to interact with neurotransmitter receptors. researchgate.net The development of CNS-active drugs often involves optimizing structures to increase brain exposure, whereas for peripherally acting drugs, minimizing BBB penetration is key to reducing CNS side effects. researchgate.net For example, loperamide, a piperidine-containing opioid agonist, is actively transported out of the brain by P-gp, restricting its activity to peripheral µ-opioid receptors in the intestine. researchgate.net

The challenge in designing analogues of this compound lies in modulating their structures to achieve the desired targeting. To favor central activity, modifications would aim to increase lipophilicity and reduce susceptibility to efflux pumps. To achieve peripheral selectivity, strategies would involve increasing polarity or designing substrates for efflux transporters.

Table 1: Factors Influencing Central vs. Peripheral Activity of Piperidine Analogues

| Factor | Implication for CNS Penetration | Strategy for Modulation |

| Lipophilicity | Higher lipophilicity generally increases passive diffusion across the BBB. mdpi.com | Introduction or removal of lipophilic/hydrophilic functional groups. |

| Molecular Weight | Lower molecular weight (< 500 Da) is generally favored for passive diffusion. mdpi.com | Simplification or elaboration of the molecular scaffold. |

| P-glycoprotein (P-gp) Efflux | Compounds that are substrates for P-gp are actively transported out of the brain, limiting CNS exposure. researchgate.net | Modification of structural features recognized by P-gp. |

| Polar Surface Area (PSA) | A lower PSA is generally associated with better BBB penetration. | Introduction of non-polar groups or intramolecular hydrogen bonding. |

Pharmacokinetic Studies of Absorption, Distribution, Metabolism, and Excretion (ADME) for Derivatives

The pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is a determining factor in the therapeutic potential of any drug candidate. For derivatives of this compound, understanding their ADME properties is crucial for optimizing their efficacy and duration of action.

Recent studies on structurally related benzylpiperidine and benzylpiperazine derivatives have shed light on the likely ADME characteristics of this class of compounds. These investigations have successfully identified compounds with favorable ADME parameters, including good metabolic stability and low in vivo toxicity. nih.gov

Absorption: The absorption of piperidine derivatives from the gastrointestinal tract is influenced by their physicochemical properties, such as solubility and permeability. Many small molecule piperidine-containing drugs exhibit good oral bioavailability. researchgate.net

Distribution: Following absorption, the distribution of these compounds is dictated by their affinity for plasma proteins and their ability to penetrate various tissues. As discussed in the previous section, the ability to cross the BBB is a key distribution parameter that separates centrally acting from peripherally acting agents. mdpi.comnih.gov

Metabolism: The metabolic fate of piperidine derivatives is a critical consideration. The piperidine ring itself can be subject to various metabolic transformations. The ester group in this compound and its analogues is a likely site for metabolic degradation by esterases, leading to the formation of the corresponding carboxylic acid. acs.org This metabolic pathway can significantly influence the compound's half-life and activity, as the resulting acid is often inactive at the target receptor. acs.org Other metabolic pathways for piperidine-containing compounds can include N-dealkylation and oxidation. acs.orgmdpi.com

Excretion: The parent compound and its metabolites are typically eliminated from the body via renal or fecal routes. The polarity of the metabolites will largely determine the primary route of excretion.

Table 2: Predicted ADME Profile for this compound Analogues

| ADME Parameter | Predicted Characteristics | Key Influencing Factors |

| Absorption | Generally good oral absorption for small, lipophilic analogues. researchgate.net | Solubility, permeability (Lipinski's Rule of Five). researchgate.net |

| Distribution | Variable, with CNS penetration dependent on specific structural features. mdpi.comnih.gov | Lipophilicity, P-gp efflux susceptibility. researchgate.net |

| Metabolism | Susceptible to esterase-mediated hydrolysis to the carboxylic acid. acs.org Potential for N-dealkylation and ring oxidation. mdpi.com | Presence of ester functionality, nature of N-substituent. |

| Excretion | Primarily renal excretion of polar metabolites. | Polarity of the parent drug and its metabolites. |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Elucidation of Key Pharmacophoric Features for Biological Efficacy

The biological activity of this compound analogues is intrinsically linked to their three-dimensional structure and the spatial arrangement of key chemical features, known as the pharmacophore. Pharmacophore modeling studies on various classes of piperidine-based compounds have revealed common structural motifs essential for their interaction with biological targets. nih.govacs.orgnih.gov

A general pharmacophore model for many piperidine derivatives includes:

A basic nitrogen atom: The piperidine nitrogen is typically protonated at physiological pH, allowing it to form a crucial ionic interaction with an acidic residue in the target protein's binding site. nih.govnih.gov

A hydrophobic region: The piperidine ring itself, along with other non-polar substituents, often occupies a hydrophobic pocket within the receptor. nih.govacs.org

Hydrogen bond acceptors/donors: The ester group in this compound, or other functional groups in its analogues, can act as hydrogen bond acceptors, forming directional interactions that contribute to binding affinity and selectivity. acs.org

For instance, in the context of sigma-1 receptor ligands, pharmacophore models suggest the presence of two hydrophobic pockets linked by a central basic core, which is the positively ionizable piperidine nitrogen. nih.gov Similarly, for CCR5 antagonists, a predictive pharmacophore model consisted of two hydrogen bond acceptors and three hydrophobic features. acs.org Studies on local anesthetics, which often contain an ester linkage, highlight the importance of a lipophilic aromatic ring, an intermediate connecting group (like the ester), and a hydrophilic amine group (like the piperidine). rsc.org

The structure-activity relationship (SAR) of piperidine-based analogues of cocaine revealed that modifications to the N-substituent and replacement of the ester group significantly impacted their activity as dopamine and norepinephrine (B1679862) reuptake inhibitors. acs.org This underscores the importance of the ester group and the nitrogen substituent as key handles for modulating the biological activity of this compound derivatives.

Impact of Stereochemistry on the Pharmacological Profile and Selectivity

Stereochemistry plays a pivotal role in the pharmacological profile of chiral drugs, as different enantiomers or diastereomers can exhibit distinct affinities for their biological targets, leading to variations in efficacy, selectivity, and even toxicity. nih.gov For analogues of this compound that contain stereocenters, the spatial arrangement of substituents can profoundly influence their interaction with chiral biological macromolecules like receptors and enzymes.

The synthesis of piperidine derivatives with specific stereochemistry is a key focus in medicinal chemistry. nih.gov Stereoselective synthesis methods, including catalyst-controlled C-H functionalization, allow for the precise installation of substituents at various positions on the piperidine ring, yielding specific diastereomers and enantiomers. nih.gov For example, rhodium-catalyzed reactions have been employed to achieve site-selective and stereoselective functionalization at the C2, C3, and C4 positions of the piperidine ring. nih.gov

The choice of catalyst and protecting groups on the piperidine nitrogen has been shown to control the regioselectivity and diastereoselectivity of these transformations. nih.gov This level of synthetic control is crucial for systematically exploring the impact of stereochemistry on biological activity. By preparing and testing individual stereoisomers, researchers can identify the eutomer (the more active isomer) and gain a deeper understanding of the three-dimensional requirements of the target's binding site. This knowledge is invaluable for designing more potent and selective drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are instrumental in predicting the activity of novel compounds, prioritizing synthetic efforts, and providing insights into the structural features that govern biological efficacy. nih.govresearchgate.net

For piperidine derivatives, various QSAR models have been developed to predict a range of activities, from inhibition of bacterial efflux pumps to inhibition of enzymes like oxidosqualene cyclase. nih.govresearchgate.net The process of building a QSAR model typically involves the following steps:

Data Set Curation: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Information about atomic connectivity.

Spatial descriptors: Three-dimensional properties like molecular shape and volume.

Thermodynamic descriptors: Properties such as heat of formation. nih.gov

Electronic descriptors: Distribution of charge and electronic properties.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

A QSAR study on piperine analogues as bacterial NorA efflux pump inhibitors found that descriptors such as the partial negative surface area, the area of the molecular shadow, and the heat of formation were significant in predicting inhibitory activity. nih.gov Another QSAR study on piperidinopyridine and piperidinopyrimidine analogues targeting oxidosqualene cyclase successfully developed predictive models using electronic, steric, and hydrophobic descriptors. researchgate.net

These models not only predict the activity of new analogues of this compound but also provide a quantitative understanding of the key structural features that drive their biological effects, thereby guiding the rational design of more potent compounds. nih.gov

Table 3: Common Descriptors Used in QSAR Models for Piperidine Derivatives

| Descriptor Type | Example | Relevance to Biological Activity |

| Thermodynamic | Heat of Formation nih.gov | Relates to the stability of the molecule and its interaction energy with the target. |

| Spatial/3D | Molecular Shadow Area nih.gov | Describes the shape and size of the molecule, which is crucial for fitting into a binding site. |

| Electronic | Partial Negative Surface Area nih.gov | Indicates regions of the molecule that can participate in electrostatic or hydrogen bonding interactions. |

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecular structure. |

| Hydrophobicity | LogP | Relates to the compound's partitioning between aqueous and lipid environments, affecting absorption and distribution. u-tokyo.ac.jp |

Computational Chemistry and Molecular Modeling in Research

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a protein.

In the context of piperidine (B6355638) derivatives, molecular docking studies have been employed to evaluate their potential as inhibitors for various enzymes. For instance, studies have explored the interaction of piperidine-based compounds with targets like acetylcholinesterase, a key enzyme in the nervous system. acgpubs.org The binding energy, which indicates the strength of the interaction, is a critical parameter derived from these simulations. For example, in a study of ethyl piperidine-1-carboxylate derivative Schiff bases, one compound exhibited a higher binding energy (-7.52 kcal/mol) than the reference drug Tacrine (-7.48 kcal/mol) when docked with human acetylcholinesterase. acgpubs.org

Similarly, the docking of 2-pyridine-propanoic acid, alpha.-methyl-.beta.-oxo-,ethyl ester, a related ester, with the α-glucosidase enzyme resulted in a binding energy (ΔG) of -4.14 Kcal/mol. unpad.ac.id These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.govbiointerfaceresearch.com This detailed understanding of the binding mode is invaluable for the rational design of more potent and selective inhibitors. nih.govnih.gov

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Ethyl piperidine-1-carboxylate derivative Schiff base (compound 16) | Human Acetylcholinesterase (7XN1) | -7.52 |

| Tacrine (Reference) | Human Acetylcholinesterase (7XN1) | -7.48 |

| 2-pyridine-propanoic acid, alpha.-methyl-.beta.-oxo-,ethyl ester | α-Glucosidase | -4.14 |

| Itaconic Acid | Anticancer Protein (1A2B) | -11.26 |

| Itaconic Acid | Anticancer Protein (1JFF) | -6.99 |

Quantum Chemical Calculations for Electronic Properties and Reactivity Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. researchgate.netekb.eg These methods are used to calculate various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. ekb.egchemjournal.kz

For piperidine derivatives, quantum chemical studies have been used to determine their thermodynamic stability and reactivity patterns. chemjournal.kz Calculations can predict whether a compound is likely to act as a nucleophile or an electrophile. ekb.eg For example, analysis of charge characteristics in some piperidine derivatives has shown a single nucleophilic reaction center, often associated with an oxygen atom in a benzoyl radical. chemjournal.kz

Furthermore, these calculations can elucidate the influence of different substituents on the electronic properties of the piperidine scaffold. acs.org The computed dipole moments can also predict the solubility of these compounds in various solvents, which is a crucial parameter for their potential application in different formulations. ekb.eg

| Methodology | Key Findings for Piperidine Derivatives |

|---|---|

| Semi-empirical methods (AM1, PM3, RM1) | Calculation of spatial, electronic, and energy characteristics to establish thermodynamic stability. chemjournal.kz |

| Density Functional Theory (DFT) | Insights into molecular geometry, electronic stability, and reactivity. researchgate.net |

| HOMO-LUMO Energy Gap Analysis | Determination of chemical stability and reactivity; identification of nucleophilic or electrophilic nature. ekb.egchemjournal.kz |

| Dipole Moment Calculations | Prediction of solubility in polar solvents. ekb.eg |

Molecular Dynamics Simulations to Explore Conformational Space and Ligand-Protein Binding Dynamics

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the conformational changes of both ligands and proteins over time. researchgate.net This technique is crucial for understanding the stability of ligand-protein complexes and the nature of their interactions in a simulated biological environment. nih.gov

For piperidine-based ligands, MD simulations have been used to confirm the stability of their binding to target proteins. nih.gov By analyzing parameters such as the root-mean-square deviation (RMSD) and the number of hydrogen bonds over the simulation time, scientists can assess how stable the ligand is within the binding site. nih.govresearchgate.net For instance, a small RMSD value for the ligand relative to the protein indicates a stable binding pose. nih.gov

These simulations can also reveal the flexibility of different parts of the protein upon ligand binding and the role of solvent molecules in the interaction. researchgate.net The insights gained from MD simulations are complementary to molecular docking and provide a more realistic picture of the binding dynamics, which is essential for lead optimization in drug discovery. nih.govresearchgate.net

De Novo Drug Design and Virtual Screening Methodologies Utilizing Piperidinepropanoic Acid Scaffolds

The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. researchgate.net De novo drug design and virtual screening are powerful computational strategies that leverage such privileged scaffolds to discover new drug candidates. frontiersin.orgyoutube.com

De novo design algorithms can generate novel molecular structures by either assembling fragments or decorating a core scaffold like piperidinepropanoic acid with various functional groups. frontiersin.org This approach allows for the exploration of vast chemical spaces to identify molecules with desired properties. youtube.com

Virtual screening, on the other hand, involves computationally screening large libraries of existing compounds to identify those that are likely to bind to a specific biological target. youtube.com This can be done through ligand-based methods, which search for molecules similar to known actives, or structure-based methods, which use docking to predict binding. Pharmacophore-based screening, a type of ligand-based screening, identifies essential chemical features required for biological activity and uses them to filter compound databases. nih.govmdpi.com Both high-throughput virtual screening and fragment-based approaches have been successfully used to identify inhibitors for various targets, starting from scaffolds like piperidine. nih.govnih.gov These computational methodologies significantly accelerate the initial stages of drug discovery by prioritizing compounds for experimental testing. youtube.com

Applications in Medicinal Chemistry and Drug Discovery Research

Role as Key Intermediates in the Synthesis of Complex Pharmaceutical Molecules

1-Piperidinepropanoic acid, ethyl ester, also known as ethyl 3-(piperidin-1-yl)propanoate, is a versatile chemical building block in the field of organic synthesis and medicinal chemistry. chemimpex.com Its structure, featuring a reactive piperidine (B6355638) ring and an ethyl ester group, makes it a valuable intermediate in the creation of more complex molecules with potential therapeutic applications. chemimpex.com Pharmaceutical intermediates are crucial components in the drug manufacturing process, serving as the foundational materials for the synthesis of the final active pharmaceutical ingredients (APIs). zlchemi.com The use of such intermediates allows for the systematic construction of complex molecular architectures, which is a fundamental aspect of new drug development. zlchemi.com

The piperidine motif itself is a prominent structural feature in many pharmaceuticals and natural products, recognized for its wide-ranging biological activities. biointerfaceresearch.comresearchgate.netmdpi.com The inclusion of the this compound scaffold can influence properties like solubility and metabolism, potentially enhancing the pharmacokinetic profile of a drug candidate. biointerfaceresearch.com Researchers utilize this intermediate in multi-step synthetic pathways to introduce the piperidine moiety into a target molecule. For example, it can be involved in reactions such as N-acylation or other modifications to build upon its core structure, leading to the synthesis of novel compounds for biological screening. researchgate.net Its utility as a starting material or intermediate is essential for developing new chemical entities that may address a variety of therapeutic needs. chemimpex.comzlchemi.com

Development of Peripherally Selective Opioid Antagonists Based on the Scaffold

The 1-piperidinepropanoic acid scaffold is a key structural component in the development of peripherally selective opioid antagonists. google.com These compounds are designed to block the effects of opioids on receptors outside of the central nervous system (CNS), particularly in the gastrointestinal tract. dovepress.comnih.gov The primary goal is to alleviate opioid-induced side effects, such as constipation, without interfering with the central analgesic effects required for pain management. nih.govresearchgate.net

Research has shown that N-substituted piperidines based on this scaffold are effective as peripherally acting µ-opioid receptor antagonists (PAMORAs). google.comnih.gov The design of these molecules often involves modifying the piperidine nitrogen with various substituents to increase polarity or molecular size, which limits their ability to cross the blood-brain barrier. nih.gov This peripheral selectivity is a critical feature for treating conditions like opioid-induced constipation (OIC), a common and often debilitating side effect for patients receiving long-term opioid therapy. dovepress.comnih.gov By selectively targeting peripheral opioid receptors, these antagonists can restore normal gut motility. nih.gov Several PAMORAs, such as methylnaltrexone, naloxegol, and naldemedine, have been approved for the treatment of OIC, highlighting the success of this therapeutic strategy. dovepress.com

| Drug Class | Target Receptor | Primary Therapeutic Goal |

| Peripherally Acting µ-Opioid Receptor Antagonists (PAMORAs) | µ-opioid receptors in the peripheral nervous system | Alleviate opioid-induced side effects (e.g., constipation) |

| Central-Acting Opioid Agonists | µ-opioid receptors in the central nervous system | Provide analgesia (pain relief) |

Investigation of Therapeutic Potential for Gastrointestinal Motility Disorders

Derivatives of the 1-piperidinepropanoic acid scaffold have been specifically investigated for their potential to treat gastrointestinal (GI) motility disorders. google.com These conditions are characterized by abnormal muscular contractions in the GI tract, leading to symptoms like constipation, bloating, and pain. iffgd.org The utility of these compounds stems from their action as peripherally selective opioid antagonists. google.com

Specifically, certain N-substituted piperidines have been found to be useful in relieving the symptoms of idiopathic constipation and irritable bowel syndrome (IBS). google.com In these conditions, the compounds work by blocking the inhibitory effects of endogenous or exogenous opioids on the enteric nervous system, thereby promoting normal gut transit and function. nih.gov Prokinetic agents, which enhance gastrointestinal motility, are a key therapeutic class for these disorders. nih.govjnmjournal.org The development of peripherally restricted opioid antagonists represents a targeted approach to managing GI dysmotility, particularly in cases where opioid-induced mechanisms are a contributing factor. google.comnih.gov

Design of Prodrugs and Targeted Delivery Systems Utilizing the Piperidinepropanoic Acid Scaffold

The 1-piperidinepropanoic acid scaffold serves as a valuable platform for the design of prodrugs and targeted drug delivery systems. scirp.org A prodrug is an inactive compound that is converted into an active drug within the body through metabolic processes. scirp.orgmdpi.com This strategy is often employed to overcome limitations of the parent drug, such as poor solubility, low bioavailability, or lack of site-specificity. mdpi.comnih.gov

Targeted drug delivery aims to concentrate a medication in a specific area of the body, such as a tumor or an inflamed tissue, to increase efficacy and reduce systemic side effects. wikipedia.orgjns.edu.afnih.govnih.gov The piperidinepropanoic acid structure can be incorporated into more complex systems to achieve this. For instance, it could be part of a carrier-linked prodrug, where the active drug is attached to the scaffold via a bond that is cleaved by specific enzymes at the target site. scirp.org An example of a sophisticated prodrug strategy involves using a self-immolative linker attached to a glucuronide, which can be designed for tumor-specific activation. au.dk Similarly, the scaffold could be integrated into nanoparticle-based delivery systems, where the surface of the nanoparticle is functionalized to recognize and bind to diseased cells, thereby releasing the therapeutic agent locally. nih.govmdpi.com These advanced delivery systems represent a frontier in medicine, aiming to make treatments more precise and effective. wikipedia.orgnih.gov

| Delivery Strategy | Definition | Goal |

| Prodrug | An inactive or less active molecule that is metabolically converted to the active drug form in the body. scirp.orgmdpi.com | Improve pharmacokinetics (e.g., absorption, distribution), reduce toxicity, or enhance solubility. nih.gov |

| Targeted Delivery | A method to deliver medication in a way that increases its concentration in specific tissues or cells relative to others. wikipedia.orgjns.edu.af | Maximize therapeutic efficacy at the site of disease while minimizing exposure and side effects in healthy tissues. nih.gov |

Exploration of New Biological Activities and Potential Therapeutic Indications

Beyond their use as opioid antagonists, derivatives of the piperidine scaffold are continuously being explored for new biological activities and therapeutic applications. biointerfaceresearch.com The piperidine ring is a common feature in a vast number of biologically active compounds, and its derivatives have shown promise in a wide range of pharmacological areas. mdpi.com

Recent research has focused on synthesizing novel piperidine derivatives and evaluating their potential in various disease models. For example, new compounds incorporating the piperidine motif have been synthesized and tested for antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. biointerfaceresearch.comresearchgate.net Other studies have designed and synthesized piperidine-spirooxadiazole derivatives that act as antagonists for the α7 nicotinic acetylcholine receptor, which could be relevant for treating inflammation. nih.gov The versatility of the propionic acid moiety itself is also well-established, with aryl propionic acid derivatives forming an important class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org The combination of the piperidine ring and the propanoic acid ester in "this compound" provides a rich scaffold for chemical modification, opening avenues for the discovery of new therapeutic agents for a multitude of diseases. biointerfaceresearch.commdpi.com

Intellectual Property and Patent Landscape Analysis in Chemical Research

Overview of Patented Compositions and Uses Involving 1-Piperidinepropanoic Acid, Ethyl Ester

Patents related to this compound primarily position it as a key intermediate in the synthesis of more complex, pharmacologically active molecules. The patent literature reveals its utility in the development of a range of therapeutic agents, highlighting the versatility of the piperidinepropanoic acid scaffold.

A notable example is its role in the synthesis of peripherally selective opioid antagonists. These compounds are designed to block the effects of opioids on the peripheral nervous system, without affecting the central nervous system, which can be beneficial in managing certain side effects of opioid medications.

While direct patent claims for compositions containing this compound as the primary active ingredient are not abundant, its frequent appearance as a crucial building block underscores its importance in the pharmaceutical patent landscape. The value of this compound is therefore intrinsically linked to the therapeutic potential and commercial success of the final drug products derived from it.

Table 1: Patented Applications of this compound and Related Derivatives

| Patent/Application | Patented Use/Application | Therapeutic Area |

| Opioid Antagonists | Intermediate in the synthesis of peripherally selective opioid antagonists. | Gastroenterology (e.g., managing opioid-induced constipation) |

| Antihistaminics | The broader class of piperidine (B6355638) derivatives has been patented for antihistaminic and antileukotriene activities. google.com | Allergy and Immunology (e.g., asthma, allergic rhinitis) google.com |

| Analgesics | Piperidine derivatives are a well-established class of analgesic compounds. | Pain Management |

| Antiviral Agents | Piperidine derivatives have been investigated for their antiviral activity. | Infectious Diseases |

Analysis of Patent Claims Related to Synthesis and Pharmaceutical Applications

A detailed analysis of patent claims provides insight into how intellectual property rights are established and protected for compounds like this compound and its derivatives.

Synthesis Claims:

Patent claims related to the synthesis of piperidine derivatives often focus on novel and efficient methods of production. For this compound, a key synthetic route involves the alkylation of the piperidine nitrogen. One patented method describes the reaction of a substituted piperidine with an α-methylene alkyl ester. For instance, a desired piperidine can be reacted with an appropriate ester to yield the corresponding piperidinepropanoic acid ethyl ester.

Alternative synthetic strategies outlined in the patent literature include the reaction of a substituted piperidine with a haloalkylnitrile, followed by hydrolysis of the nitrile group to the carboxylic acid. These synthesis claims are crucial for protecting the commercial-scale production of the compound and its derivatives.

Pharmaceutical Application Claims:

Claims related to pharmaceutical applications are typically broader and cover the use of the final compounds for treating specific medical conditions. For example, patents for piperidine-based opioid antagonists claim the use of these compounds for the treatment of conditions such as idiopathic constipation and irritable bowel syndrome. These claims are supported by pharmacological data demonstrating the efficacy of the compounds. The piperidine scaffold is a common feature in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents.

Strategies for Developing Novel, Patentable Analogues within the Piperidinepropanoic Acid Class

The development of novel, patentable analogues is a key strategy in pharmaceutical research to expand market exclusivity and develop improved therapeutic agents. Several strategies can be employed for the piperidinepropanoic acid class: